

Crystal Structure of Aluminum Triphosphate Dihydrate: A Technical Guide

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Compound of Interest

Compound Name: Aluminum triphosphate dihydrate

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This technical guide provides a comprehensive overview of the crystal structure of **aluminum triphosphate dihydrate** ($\text{Al}(\text{H}_2\text{P}_3\text{O}_{10}) \cdot 2\text{H}_2\text{O}$). The information presented is compiled from the seminal work of Rishi et al., who first reported the crystal structure, providing a new structure-type for layered acid phosphates.^{[1][2][3][4]} This document is intended to serve as a detailed resource, presenting crystallographic data, experimental methodologies, and a visual representation of the experimental workflow for structure determination.

Crystallographic Data

The crystal structure of **aluminum triphosphate dihydrate** was determined by single-crystal X-ray diffraction.^{[1][3]} The compound crystallizes in the monoclinic space group $P2_1/c$.^[2] Key crystallographic data are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement

Parameter	Value
Empirical formula	AlH ₆ O ₁₂ P ₃
Formula weight	317.94
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal system	Monoclinic
Space group	P2 ₁ /c
Unit cell dimensions	a = 7.8286(2) Å b = 4.9503(2) Å c = 12.25415(18) Å β = 95.7922(11)°
Volume	472.47(3) Å ³
Z	2
Density (calculated)	2.238 Mg/m ³

Table 2: Atomic Coordinates and Equivalent Isotropic Displacement Parameters (Å²)

Atom	x	y	z	U(eq)
Al(1)	0.5000	0.2500	0.5000	0.012(1)
P(1)	0.2500	0.2500	0.0000	0.010(1)
P(2)	0.5000	0.2500	0.1250	0.011(1)
O(1)	0.3750	0.0625	0.0000	0.017(1)
O(2)	0.1250	0.4375	0.0000	0.018(1)
O(3)	0.3750	0.4375	0.1250	0.016(1)
O(4)	0.6250	0.0625	0.1250	0.019(1)
O(5)	0.5000	0.2500	0.2500	0.015(1)
O(6)	0.5000	0.7500	0.5000	0.025(1)
H(1)	0.3750	-0.0625	0.0000	0.050
H(2)	0.5938	0.8438	0.5313	0.050
H(3)	0.4063	0.8438	0.4688	0.050

Table 3: Selected Bond Lengths (Å) and Angles (°)

Bond	Length (Å)	Angle	Degrees (°)
Al(1)-O(5)	1.900(2)	O(5)-Al(1)-O(5)#1	180.0
Al(1)-O(6)	1.880(3)	O(6)-Al(1)-O(6)#1	180.0
P(1)-O(1)	1.500(2)	O(1)-P(1)-O(2)	110.0(1)
P(1)-O(2)	1.560(2)	O(1)-P(1)-O(3)	109.5(1)
P(1)-O(3)	1.500(2)	O(2)-P(1)-O(3)	109.5(1)
P(2)-O(3)	1.600(2)	O(3)-P(2)-O(4)	109.5(1)
P(2)-O(4)	1.500(2)	O(3)-P(2)-O(5)	109.5(1)
P(2)-O(5)	1.490(2)	O(4)-P(2)-O(5)	110.0(1)

Symmetry transformations used to generate equivalent atoms: #1 -x+1, -y, -z+1

Experimental Protocols

The successful determination of the crystal structure of **aluminum triphosphate dihydrate** involved a precise synthesis procedure followed by a detailed single-crystal X-ray diffraction analysis.[2]

Synthesis of Aluminum Triphosphate Dihydrate

The synthesis of single crystals of $\text{Al}(\text{H}_2\text{P}_3\text{O}_{10}) \cdot 2\text{H}_2\text{O}$ was carried out following the protocol described by Rishi et al.[2] The procedure is as follows:

- **Mixing of Reactants:** Alumina oxide (Al_2O_3) and phosphoric acid (H_3PO_4) were mixed in a molar ratio of $\text{P}_2\text{O}_5:\text{Al}_2\text{O}_3$ of 3:1.
- **Formation of Viscous Suspension:** The reactants were thoroughly mixed until a viscous suspension was formed.
- **Heating and Crystallization:** The mixture was heated, leading to the formation of single crystals of **aluminum triphosphate dihydrate** suitable for X-ray diffraction studies.

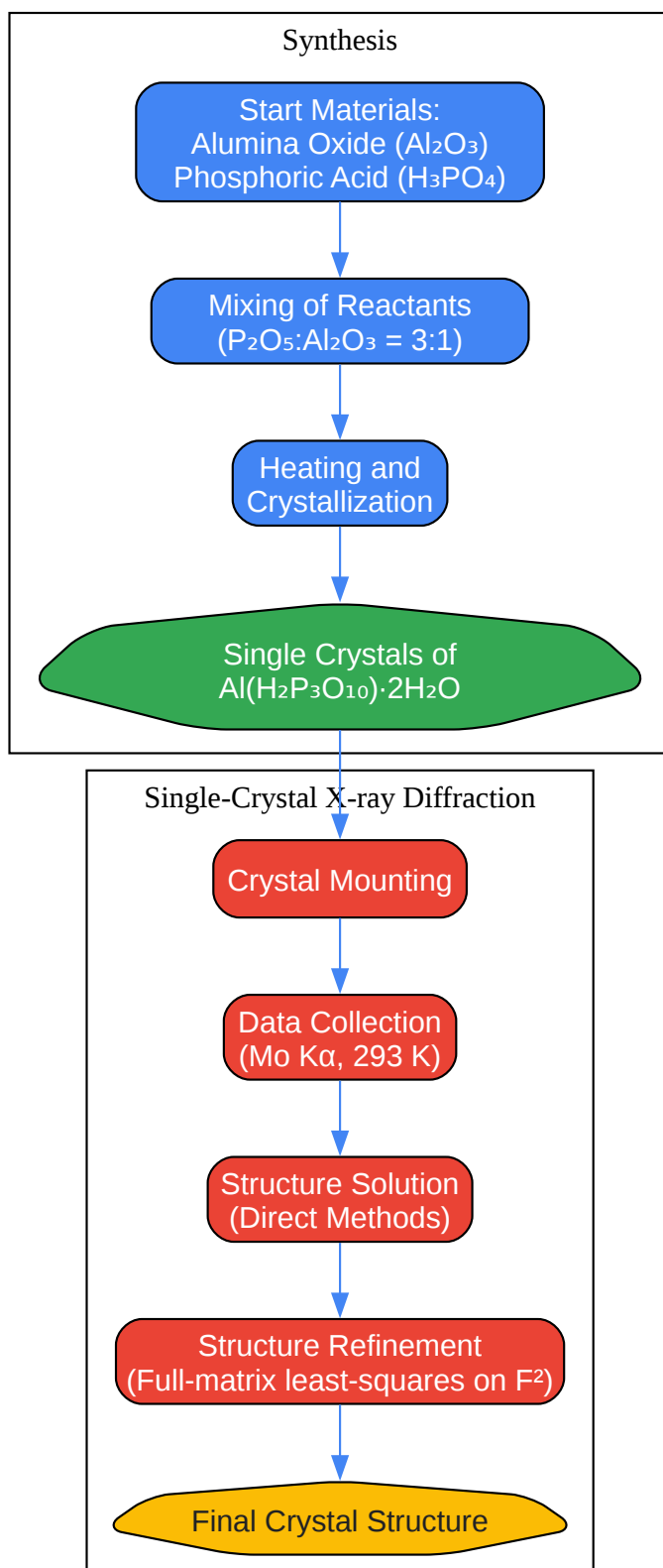
Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using single-crystal X-ray diffraction. A suitable single crystal was selected and mounted on a diffractometer.

- **Data Collection:** X-ray diffraction data were collected at a temperature of 293(2) K using Mo $\text{K}\alpha$ radiation ($\lambda = 0.71073 \text{ \AA}$).
- **Structure Solution and Refinement:** The structure was solved by direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in a difference Fourier map and refined isotropically.

Experimental Workflow

The following diagram illustrates the workflow for the determination of the crystal structure of **aluminum triphosphate dihydrate**.



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Caption: Experimental workflow for the synthesis and crystal structure determination of **aluminum triphosphate dihydrate**.

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References

- 1. Synthesis and crystal structure of $\text{AlH}_2\text{P}_3\text{O}_{10} \cdot 2\text{H}_2\text{O}$; a new structure-type for layered acid phosphates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Synthesis and crystal structure of $\text{AlH}_2\text{P}_3\text{O}_{10} \cdot 2\text{H}_2\text{O}$; a new structure-type for layered acid phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
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